Proline benzyl ester hydrochloride

Crystallinity Solid-State Handling Thermal Stability

L-Proline benzyl ester hydrochloride (CAS 16652-71-4) is a crystalline, high-purity amino acid derivative for solution-phase peptide synthesis and asymmetric catalysis. Its benzyl ester enables orthogonal deprotection via hydrogenolysis, compatible with Fmoc/Boc strategies. As a chiral auxiliary, it delivers high diastereoselectivity in Diels-Alder reactions. The compound's high melting point (148-151°C) ensures accurate weighing and stability in multi-gram operations. Procure ≥98% purity material for reliable synthetic outcomes.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 16652-71-4
Cat. No. B554964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline benzyl ester hydrochloride
CAS16652-71-4
SynonymsL-Prolinebenzylesterhydrochloride; 16652-71-4; H-Pro-OBzl.HCl; (S)-benzylpyrrolidine-2-carboxylatehydrochloride; 60668-01-1; BenzylL-prolinatehydrochloride; L-PROLINEBENZYLESTERHCl; prolinebenzylesterhydrochloride; SBB003206; Benzyl(S)-Pyrrolidine-2-CarboxylateHCl; benzyl(2S)-pyrrolidine-2-carboxylatehydrochloride; phenylmethyl(2S)pyrrolidine-2-carboxylate,chloride; benzylprolinatehydrochloride; AC1MBYTT; PubChem10947; SCHEMBL630516; 364460_ALDRICH; Jsp003356; CTK0H8146; MolPort-003-930-837; NEDMOHHWRPHBAL-MERQFXBCSA-N; ACT07326; L-proline-benzylesterhydrochloride; ANW-22222; FC0537
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)OCC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1
InChIKeyNEDMOHHWRPHBAL-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline Benzyl Ester Hydrochloride (CAS 16652-71-4): Baseline Identity and Procurement Context


L-Proline benzyl ester hydrochloride (CAS 16652-71-4) is a crystalline amino acid derivative wherein the carboxylic acid of L-proline is protected as a benzyl ester and the amine is presented as its hydrochloride salt . With a molecular weight of 241.71 g/mol and a purity specification typically ≥98.0%, the compound is supplied as a white to off-white crystalline powder with a melting point ranging from 148°C to 151°C [1]. It is widely used in solution-phase peptide synthesis and as a chiral auxiliary in asymmetric transformations including the Diels-Alder reaction .

Why L-Proline Benzyl Ester Hydrochloride Cannot Be Readily Substituted with Methyl or Ethyl Ester Analogs


Proline ester hydrochlorides are not interchangeable building blocks. The ester group (methyl, ethyl, benzyl) governs three critical procurement-relevant parameters: (i) crystallinity and solid-state handling, (ii) orthogonal deprotection compatibility in multistep peptide synthesis, and (iii) stereochemical induction efficiency when employed as a chiral auxiliary. Substituting the benzyl ester with a methyl or ethyl analog without experimental validation risks compromised synthetic yield, altered diastereoselectivity, and the need to re-optimize entire reaction sequences . The quantitative differences documented below substantiate that L-proline benzyl ester hydrochloride occupies a distinct and non-substitutable niche in organic synthesis workflows [1].

Quantitative Differentiation Evidence for L-Proline Benzyl Ester Hydrochloride (CAS 16652-71-4)


Superior Crystallinity and Room Temperature Handling: Melting Point Comparison with Methyl Ester Analog

L-Proline benzyl ester hydrochloride exhibits a melting point range of 148-151°C, approximately 75-80°C higher than its methyl ester counterpart (69-71°C) [1]. This pronounced difference reflects enhanced intermolecular packing facilitated by the benzyl aromatic ring, which directly translates to superior crystallinity and solid-state stability at ambient temperature .

Crystallinity Solid-State Handling Thermal Stability

Enhanced Lipophilicity for Organic Phase Reactions: LogP Differential Relative to Free Proline

The benzyl ester modification elevates the calculated partition coefficient (LogP) of L-proline benzyl ester hydrochloride to approximately 2.61, representing a substantial increase in lipophilicity compared to free L-proline [1]. This property directly enhances solubility in nonpolar organic solvents including benzene and diethyl ether, where the free amino acid and shorter-chain esters exhibit poor solubility [2].

Lipophilicity Organic Solubility Phase Transfer

Established Stereoselectivity in Chiral Auxiliary Applications: Direct Comparison with Allyl Ester in Diels-Alder Reactions

In a direct comparative study of N-acryloyl-(S)-proline esters as chiral dienophiles, the benzyl ester derivative delivered a stereoselection ratio of (2S):(2R) = 81:19 in the thermal Diels-Alder reaction with cyclopentadiene in toluene at 0°C [1]. Under identical reaction conditions, the corresponding allyl ester exhibited a lower stereoselection ratio of 86:14, corresponding to a diastereomeric excess of 62% for the benzyl ester versus 72% for the allyl ester [1].

Asymmetric Catalysis Chiral Auxiliary Stereoselectivity

High Diastereoselectivity in Bis-Auxiliary Diels-Alder Systems: Up to 100:1 dr Achievable

Fumaric acid bis((S)-proline benzyl ester) amide, a derivative incorporating two L-proline benzyl ester moieties, undergoes both thermal and Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene to yield cycloadducts with diastereomeric ratios up to 100:1 [1]. This level of stereocontrol significantly exceeds that typically observed with mono-auxiliary proline ester systems.

Diastereoselectivity Chiral Auxiliary Lewis Acid Catalysis

Optimal Application Scenarios for L-Proline Benzyl Ester Hydrochloride Based on Quantitative Differentiation Evidence


Solid-Phase and Solution-Phase Peptide Synthesis Requiring Orthogonal Benzyl Ester Protection

The benzyl ester group of L-proline benzyl ester hydrochloride provides orthogonal protection to Fmoc- and Boc-based strategies, enabling selective deprotection via hydrogenolysis without affecting acid- or base-labile protecting groups [1]. This is essential for convergent peptide synthesis and for constructing proline-containing cyclic peptides where the proline residue must remain protected until a late-stage global deprotection event .

Asymmetric Diels-Alder Cycloadditions Using Proline-Derived Chiral Auxiliaries

The documented stereoselectivity of (S)-proline benzyl ester-derived dienophiles—delivering (2S):(2R) ratios of 81:19 in thermal cycloadditions and enabling dr values up to 100:1 in bis-auxiliary systems [2]—positions this compound as a reliable chiral auxiliary for the enantioselective construction of bicyclic frameworks. This is particularly valuable for accessing chiral intermediates en route to alkaloid natural products and chiral ligand scaffolds.

Synthesis of Lipophilic Proline-Containing Intermediates for Nonpolar Reaction Media

With a calculated LogP of 2.61 and demonstrated solubility in benzene and diethyl ether [3], L-proline benzyl ester hydrochloride is uniquely suited for coupling reactions and organocatalytic transformations in nonpolar organic solvents. This contrasts with methyl and ethyl ester analogs, which exhibit lower lipophilicity and may require more polar solvent systems that are incompatible with water-sensitive reagents or specific catalytic cycles [4].

Preparative-Scale Synthesis Where Ambient-Temperature Solid Handling Is Required

The high melting point (148-151°C) and stable crystalline morphology of L-proline benzyl ester hydrochloride facilitate accurate weighing and minimize hygroscopic degradation during multi-gram to kilogram-scale operations at room temperature [5]. In contrast, the lower-melting methyl ester analog (69-71°C) may soften or deliquesce under ambient humidity, introducing weighing inaccuracies that propagate through stoichiometry-sensitive transformations .

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